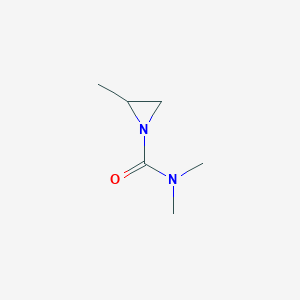

N,N,2-trimethylaziridine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

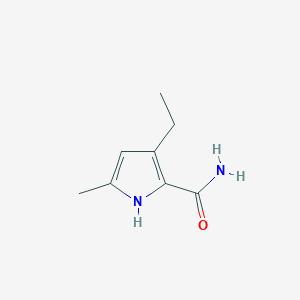

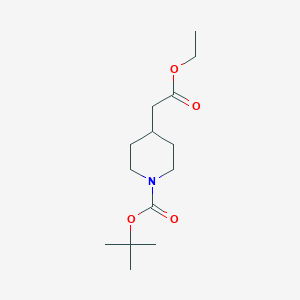

“N,N,2-trimethylaziridine-1-carboxamide” is a chemical compound with the molecular formula C6H12N2O . It has a molecular weight of 128.17 g/mol .

Molecular Structure Analysis

The molecular structure of “N,N,2-trimethylaziridine-1-carboxamide” consists of a three-membered aziridine ring with two methyl groups and a carboxamide group attached . The InChI string representation of the molecule isInChI=1S/C6H12N2O/c1-5-4-8(5)6(9)7(2)3/h5H,4H2,1-3H3 . Physical And Chemical Properties Analysis

“N,N,2-trimethylaziridine-1-carboxamide” has a molecular weight of 128.17 g/mol . It has a topological polar surface area of 23.3 Ų and a complexity of 133 . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds .Aplicaciones Científicas De Investigación

Antitumor Activity

N,N,2-trimethylaziridine-1-carboxamide derivatives show significant promise in antitumor applications. They have demonstrated broad structure-activity relationships for antileukemic activity and remarkable activity against solid tumors like Lewis lung tumor in vivo. Some analogues are capable of effecting complete cures of advanced diseases, suggesting their potential as a new class of antitumor agents (Atwell et al., 1987). Furthermore, these compounds have been active against various solid and hematological tumor cells in culture, including strains resistant to standard treatments. Their robust in vivo activity and favorable pharmacokinetic profile mark them as candidates for further oncology indications (Lombardo et al., 2004).

Enzyme Catalysis and Stereochemistry

The aziridine-1-carboxamide derivatives have been shown to be substrates for enzymatic catalysis, leading to the resolution of enantiomers. For instance, Rhodococcus rhodochrous IFO 15564-catalyzed hydrolysis of racemic trans-3-arylaziridine-2-carboxamides resulted in enantiopure derivatives. These substrates underwent stereoselective nucleophilic ring-openings, yielding enantiopure, unnatural D-α-amino acids, which are valuable in medicinal chemistry and natural product synthesis (Morán-Ramallal et al., 2010).

Synthesis of N-Acylaziridine-2-carboxamides

A ZnCl2-catalyzed diastereoselective Joullié-Ugi three-component reaction has been established for synthesizing highly functionalized N-acylaziridine-2-carboxamide derivatives. This method allows the preparation of these compounds with diverse functionalities, demonstrating the versatility of aziridine-1-carboxamides in chemical synthesis (Angyal et al., 2018).

Propiedades

IUPAC Name |

N,N,2-trimethylaziridine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-8(5)6(9)7(2)3/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGNVBNNVSIGKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451571 |

Source

|

| Record name | N,N,2-trimethylaziridine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,2-trimethylaziridine-1-carboxamide | |

CAS RN |

137514-20-6 |

Source

|

| Record name | N,N,2-trimethylaziridine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

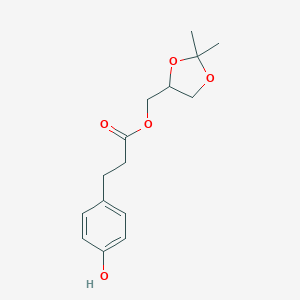

![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)

![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)

![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)

![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)